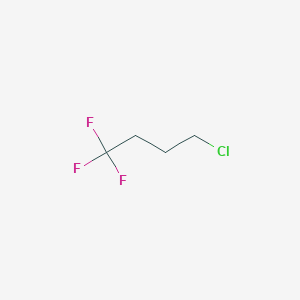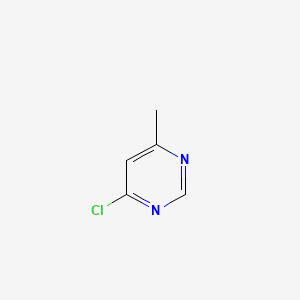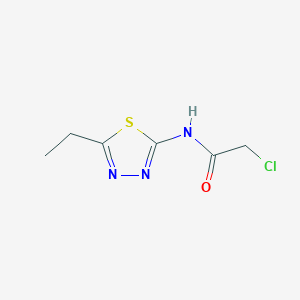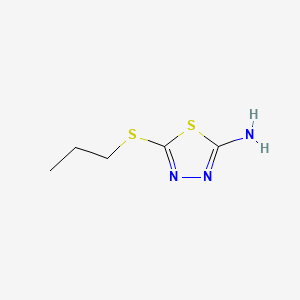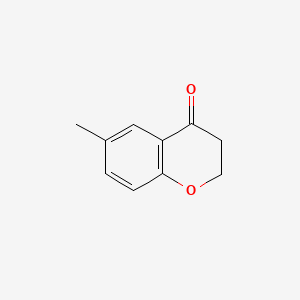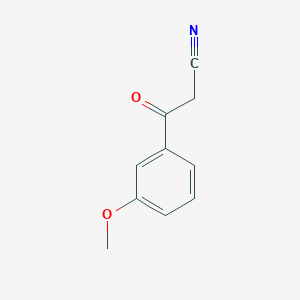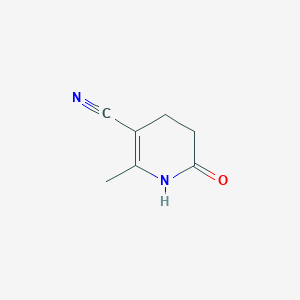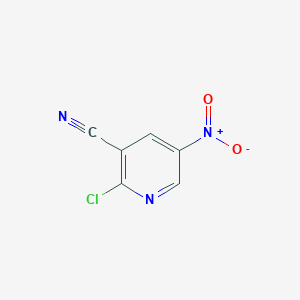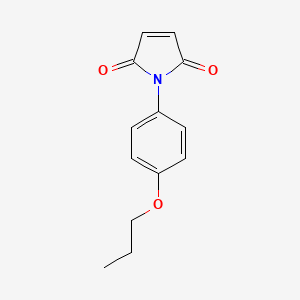
1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and X-ray crystallography. These techniques can provide information about the connectivity of atoms, the presence of functional groups, and the 3D arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes understanding the types of reactions the compound can undergo, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. These properties can be determined using various experimental techniques .Applications De Recherche Scientifique
Corrosion Inhibition
Research shows that derivatives of 1H-pyrrole-2,5-dione, like 1-phenyl-1H-pyrrole-2,5-dione (PPD), are effective as corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives exhibit increased inhibition efficiency with higher concentrations and are characterized by chemisorption processes on steel surfaces (Zarrouk et al., 2015).
Organic Synthesis
1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione derivatives have been utilized in organic synthesis, notably in the efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones. This process involves single-step reactions with satisfactory yields, indicating the compound's utility in the field of organic chemistry (Patel & Dholakiya, 2013).
Polymer Research
In polymer research, derivatives of this compound, like 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP), have been used to create photoluminescent conjugated polymers. These polymers demonstrate strong photoluminescence and are potential candidates for electronic applications due to their good solubility and stability (Beyerlein & Tieke, 2000).
Medical Research
In medical research, derivatives of 1H-pyrrole-2,5-dione have been studied for their inhibitory activities on PGE(2) production in macrophage cells. This indicates potential therapeutic applications in inflammation and other related medical conditions (Moon et al., 2010).
Materials Science
This compound is also explored in materials science, particularly in the synthesis of photoluminescent and electrochromic materials. These materials exhibit unique optical and electronic properties, making them suitable for various applications like organic photovoltaics and electronic displays (Cao et al., 2006).
Photophysical Properties
Additionally, studies have focused on understanding the photophysical properties of derivatives of 1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione. This research is crucial for the development of materials with specific optical characteristics, useful in fields like optoelectronics and photonics (Kirkus et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-propoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-9-17-11-5-3-10(4-6-11)14-12(15)7-8-13(14)16/h3-8H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDHKYNXUCBNMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345523 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 1-(4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
89143-07-7 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 1-(4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

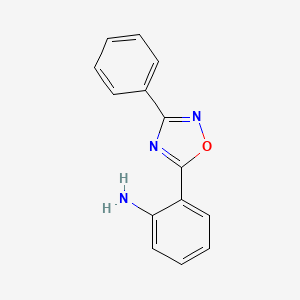
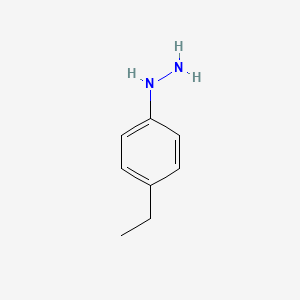
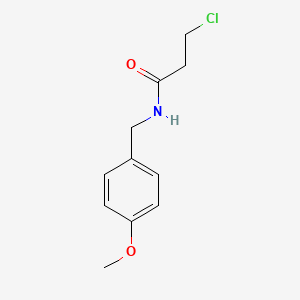
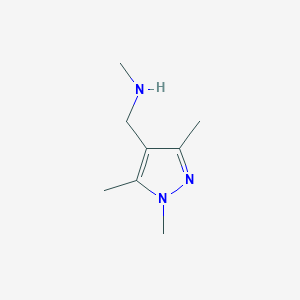
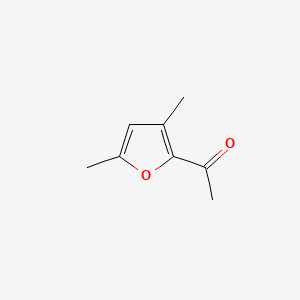
![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B1361107.png)
